molecular formula C13H11NO3 B095078 4-Methoxy-2-nitro-biphenyl CAS No. 16098-16-1

4-Methoxy-2-nitro-biphenyl

Cat. No.: B095078
CAS No.: 16098-16-1
M. Wt: 229.23 g/mol
InChI Key: NJWRQRNSXPDHMJ-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Core Chemistry

Biphenyls are a class of organic compounds that serve as a fundamental backbone in synthetic organic chemistry. rsc.orgarabjchem.org Their structural motif is found in a wide array of pharmacologically active compounds, natural products, and materials for applications such as organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgresearchgate.net The inherent twist angle between the two phenyl rings in biphenyl derivatives can lead to atropisomerism, a form of stereoisomerism that is crucial in the stereoselective synthesis of organic materials. rsc.orgbohrium.com

The functionalization of the biphenyl core is essential to modulate its properties and reactivity. arabjchem.org The introduction of substituents like the methoxy (B1213986) and nitro groups in 4-Methoxy-2-nitro-biphenyl is a key strategy to create versatile intermediates for the synthesis of more complex molecules with desired biological activities or material properties. arabjchem.org

Significance of Methoxy and Nitro Substituent Patterns in Aromatic Systems

The presence and positioning of methoxy and nitro groups on an aromatic ring have a profound impact on its chemical behavior. msu.edulibretexts.org

Methoxy Group (-OCH3): As an electron-donating group, the methoxy group increases the electron density of the aromatic ring through a resonance effect. libretexts.orglumenlearning.com This "activation" of the ring makes it more susceptible to electrophilic substitution reactions, often directing incoming electrophiles to the ortho and para positions. msu.edu For instance, anisole (B1667542) (methoxybenzene) is significantly more reactive in electrophilic substitution than benzene (B151609) itself. msu.edulibretexts.org

Nitro Group (-NO2): Conversely, the nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. msu.edulibretexts.org This "deactivation" of the aromatic ring makes it less reactive towards electrophilic substitution. msu.edulibretexts.org When substitution does occur, it is typically directed to the meta position. msu.edu

In this compound, the interplay between the activating methoxy group and the deactivating nitro group on the same phenyl ring creates a unique electronic environment that influences its reactivity in further chemical transformations.

Overview of Current Research Landscape and Gaps

Current research on this compound and related substituted biphenyls is vibrant and multifaceted. These compounds are actively investigated as key intermediates in the synthesis of:

Pharmaceuticals: Biphenyl derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net The specific structure of this compound makes it a valuable precursor for creating novel drug candidates. The nitro group, for example, can be reduced to an amino group, which can then be further functionalized.

Advanced Materials: The electronic properties imparted by the substituents make these compounds suitable for applications in materials science, such as in the development of liquid crystals and OLEDs. rsc.org

While significant progress has been made in the synthesis and application of substituted biphenyls, there are still gaps in the research landscape. Further exploration is needed to fully understand the structure-activity relationships of these compounds and to develop more efficient and sustainable synthetic methodologies. For instance, while palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are widely used, the development of more robust and recyclable catalyst systems remains an area of active investigation. mdpi.comnih.gov

Chemical Properties and Synthesis

The synthesis of this compound can be achieved through various established organic reactions. The most common methods involve the formation of the biphenyl bond through cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for this purpose. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. orgsyn.org For the synthesis of this compound, this could involve reacting a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid.

Another important method is the Ullmann condensation , which involves the copper-promoted coupling of two aryl halides. wikipedia.orgbyjus.com This reaction is particularly useful for the synthesis of symmetrically and unsymmetrically substituted biphenyls. byjus.com For instance, 4-bromo-4'-methoxy-2-nitrobiphenyl (B8499642) has been synthesized via an Ullmann reaction between 2,5-dibromo-1-nitrobenzene and 4-iodoanisole. prepchem.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Melting Point 58-62 °C
Boiling Point 142 °C (at 2 Torr)
Appearance Yellow crystalline solid or light yellow solid
Solubility Soluble in organic solvents like ethanol (B145695) and acetone

Data sourced from lookchem.comchembk.com

Properties

IUPAC Name

4-methoxy-2-nitro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWRQRNSXPDHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464762
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16098-16-1
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, represent the most versatile and widely employed methods for the synthesis of substituted biphenyls, including 4-Methoxy-2-nitro-biphenyl.

The Suzuki-Miyaura coupling reaction is a cornerstone in the formation of C-C bonds, enabling the synthesis of this compound from an aryl halide and an arylboronic acid. A common pathway involves the reaction of a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid. For instance, 2-nitro-4-bromoanisole can be coupled with 4-methoxyphenylboronic acid. Alternatively, the reaction can proceed with 4-bromo-trifluoromethylphenyl and 4-methoxy-2-nitro-phenylboronic acid. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. The traditional catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often effective. researchgate.net However, the development of more robust and air-stable catalyst systems has been a significant area of research.

One notable advancement is the use of palladium–phosphinous acid complexes, such as [(t-Bu)₂P(OH)]₂PdCl₂ (POPd), which exhibit high activity and stability. tandfonline.comtandfonline.com The choice of ligand is critical in modulating the reactivity and stability of the palladium center. yonedalabs.com Ligands can influence the stereochemical outcome of the reaction, with Pd(P(o-Tol)₃)₂ being identified as an optimal choice for maintaining the geometry of certain substrates. organic-chemistry.orgnih.gov N-heterocyclic carbene (NHC) ligands have also emerged as effective partners for palladium, offering enhanced stability and catalytic activity. nih.gov The development of phosphine-free catalytic systems is also gaining traction due to their cost-effectiveness and reduced environmental impact. mdpi.com

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling

Catalyst System Key Features Reference
Pd(PPh₃)₄ Traditional, widely used catalyst. researchgate.net
[(t-Bu)₂P(OH)]₂PdCl₂ (POPd) Air-stable, efficient for coupling substituted bromobenzenes. tandfonline.comtandfonline.com
Pd(P(o-Tol)₃)₂ Optimal for maintaining stereochemistry. organic-chemistry.orgnih.gov
NHC-Pd Complexes Enhanced stability and catalytic activity. nih.gov
Ligand-Free Pd Catalysts Cost-effective and environmentally friendly. mdpi.com

The optimization of reaction conditions, including the base, solvent, and temperature, is crucial for maximizing the yield of this compound. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used. nih.govresearchgate.netresearchgate.net

The choice of solvent significantly impacts the reaction rate and selectivity. researchgate.net A mixture of toluene (B28343) and water is a conventional solvent system for Suzuki-Miyaura couplings. Dioxane has also been identified as an optimal solvent in certain cases. tandfonline.com More recently, the use of greener, bio-derived solvents like dimethyl isosorbide (B1672297) (DMI) and deep eutectic solvents (DES) has been explored. mdpi.comresearchgate.net For instance, a choline (B1196258) chloride/glycerol NaDES has shown high efficacy. mdpi.com Temperature is another critical parameter, with reactions often performed at elevated temperatures, such as 80°C, to ensure efficient conversion. However, some optimized protocols allow for reactions to occur at room temperature. nih.govresearchgate.net

Table 2: Influence of Reaction Conditions on Suzuki-Miyaura Coupling

Parameter Conditions Outcome Reference
Base K₂CO₃, Na₂CO₃ Effective in promoting the reaction. researchgate.netresearchgate.net
Solvent Toluene/Water Conventional and effective solvent system.
Dioxane Optimal in specific instances. tandfonline.com
Choline Chloride/Glycerol High yields in a natural deep eutectic solvent. mdpi.com
Temperature 80°C Commonly used for efficient conversion.
Room Temperature Possible with optimized catalyst systems. nih.govresearchgate.net

Beyond the standard Suzuki-Miyaura coupling, other palladium-catalyzed methods are available for biaryl synthesis. These include decarboxylative cross-coupling reactions, where a carboxylic acid is used as a traceless directing group. researchgate.net This approach allows for the synthesis of meta-substituted biphenyls through a cascade pathway involving ortho-arylation followed by decarboxylation. researchgate.net Palladium-catalyzed C-H activation is another powerful strategy for the regioselective formation of C-C bonds, enabling the synthesis of complex biphenyl derivatives. nycu.edu.tw

Suzuki-Miyaura Coupling Protocols for Substituted Biphenyls

Alternative and Classical Diaryl Coupling Reactions

While palladium-catalyzed methods are dominant, classical coupling reactions still find application in the synthesis of biphenyls.

The Ullmann reaction provides a copper-catalyzed alternative for the formation of diaryl ethers and biphenyls. wikipedia.org This method typically requires harsher conditions, including high temperatures (150–200°C) and the use of polar solvents like dimethylformamide (DMF). wikipedia.org For the synthesis of this compound, an Ullmann coupling could involve the reaction of 2,5-Dibromo-1-nitrobenzene with 4-iodoanisole. prepchem.comprepchem.com While generally requiring more forcing conditions than palladium-catalyzed routes, the Ullmann reaction can be a viable option, particularly in specific substitution patterns where palladium catalysis may be less effective. wikipedia.org The reaction is believed to proceed through the formation of a copper(I) intermediate. wikipedia.orgscispace.com

Wurtz–Fittig Reaction

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, traditionally involves the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.org For the synthesis of biphenyl derivatives, this reaction is adapted to couple two aryl halides. rsc.org The proposed mechanism is thought to proceed through either the formation of radical intermediates or organosodium compounds. wikipedia.orgresearchgate.net

The reaction sequence can be generalized in three steps: rsc.org

Dehalogenation: The aryl halide reacts with the metal surface.

Diffusion: The dehalogenated species diffuse from the metal surface.

Coupling: Two aryl species combine to form the biphenyl C-C bond.

While historically significant, the Wurtz-Fittig reaction has notable limitations for preparing asymmetrically substituted biphenyls. wikipedia.org The reaction is often plagued by side reactions, including homocoupling of the individual aryl halides, which leads to a mixture of products (e.g., biphenyl, 4,4'-dimethoxybiphenyl, and 2,2'-dinitrobiphenyl) alongside the desired this compound, resulting in low yields and complex purification. wikipedia.orgresearchgate.net Due to these drawbacks and the harsh conditions required, its application in modern, selective synthesis is limited. wikipedia.org

Bennett–Turner Reaction

In 1914, Bennett and Turner reported the synthesis of a biphenyl compound through the homocoupling of phenylmagnesium bromide in the presence of chromium trichloride (B1173362) (CrCl₃). nih.gov This method, known as the Bennett-Turner reaction, has been adapted to use other transition metal salts, such as copper(II) chloride (CuCl₂), for the oxidative dimerization of aryl Grignard or aryl lithium reagents. researchgate.netnih.gov

The reaction is particularly effective for creating symmetrically substituted biphenyls. orgsyn.org For instance, it could be envisioned as a route to produce 4,4'-dimethoxybiphenyl from 4-methoxyphenylmagnesium bromide. This symmetrical intermediate would then require a subsequent selective nitration step to introduce the nitro group at the 2-position. However, the reaction is generally not suitable for the direct synthesis of unsymmetrical biphenyls like this compound via a cross-coupling approach due to the high propensity for homocoupling of both organometallic species, which would again lead to a mixture of products. nih.govorgsyn.org

Functional Group Introduction and Transformation Strategies

The precise placement of the nitro and methoxy (B1213986) groups is critical to the identity of this compound. This requires strategies that offer high regioselectivity.

Selective Nitration Techniques

The introduction of a nitro group onto the 4-methoxybiphenyl (B1664174) scaffold is a key transformation. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position on the same ring is occupied by the other phenyl group, nitration is directed to the positions ortho to the methoxy group (positions 3 and 5) and the positions on the second ring.

Conventional nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) on 4-methoxybiphenyl typically yields 4-Methoxy-3-nitrobiphenyl with high regioselectivity ( >90%) and good yields (70-75%). Achieving nitration at the 2-position of the unsubstituted ring is more challenging and requires specific strategies. A tandem functionalization approach, where the biphenyl is formed first, followed by methoxylation and then a directed ortho-nitration using a reagent like acetyl nitrate (B79036) (AcONO₂), can be employed.

Reagent/SystemSubstrateProductKey FeaturesYield
HNO₃ / H₂SO₄4-Methoxybiphenyl4-Methoxy-3-nitrobiphenylConventional method, high regioselectivity for the 3-position. 70-75%
Acetyl nitrate (AcONO₂)Biphenyl DerivativeOrtho-nitro productUsed for directed ortho-nitration. -
Mg(NO₃)₂ / SiO₂4-MethoxybiphenylNitrated biphenylEco-friendly, solvent-free solid-phase nitration. -

Methoxy Group Incorporation and Derivatization

The methoxy group can be introduced onto a pre-existing biphenyl skeleton. One common method is nucleophilic aromatic substitution (SₙAr) on an appropriately activated aryl halide. For example, a nitro-substituted bromobiphenyl could react with sodium methoxide (B1231860) (NaOMe) in a polar aprotic solvent like DMSO at elevated temperatures to yield the methoxy-substituted product.

Alternatively, the synthesis can start from precursors already containing the methoxy group. For instance, a Suzuki-Miyaura coupling reaction can be performed between a nitro-substituted aryl halide and 4-methoxyphenylboronic acid. In this context, the methoxy group serves as a crucial directing group and electronic modulator in the precursor molecules. mdpi.com While derivatization of the methoxy group is possible, such as demethylation to a hydroxyl group using reagents like γ-alumina, the focus remains on its incorporation to achieve the target compound. google.comgoogle.com

Scalability and Green Chemistry Principles in Synthesis

The industrial production of fine chemicals like this compound necessitates synthetic routes that are not only efficient but also scalable and environmentally conscious.

In the context of nitration, green chemistry principles aim to reduce the use of hazardous liquid acids. An alternative is the use of solid-supported nitrating agents, such as magnesium nitrate (Mg(NO₃)₂) on silica (B1680970) gel (SiO₂). This method can be performed under solvent-free conditions, simplifying the workup process and minimizing acidic waste streams.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's structural integrity.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4-Methoxy-2-nitro-biphenyl provides valuable insights into the disposition of its hydrogen atoms. For a derivative, 4'-Methoxy-2-nitrobiphenyl, the spectrum recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument shows distinct signals for the aromatic and methoxy (B1213986) protons. rsc.org The aromatic protons appear as a series of multiplets in the downfield region, a consequence of the deshielding effects of the aromatic rings and the nitro group. rsc.org Specifically, a doublet at δ 7.80 (J = 8.0 Hz, 1H), a triplet at δ 7.59 (J = 8.0 Hz, 1H), a doublet at δ 7.43 (J = 8.0 Hz, 2H), and a multiplet at δ 7.27-7.25 (2H) are observed. rsc.org The methoxy group protons are readily identified as a sharp singlet at approximately δ 3.85 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. rsc.org

In a related compound, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the ¹H NMR spectrum in CDCl₃ reveals a singlet for the methoxy protons at 3.92 ppm. The aromatic protons exhibit signals at 7.66 (d, J = 8.1 Hz, 2H), 7.45 (d, J = 2.6 Hz, 1H), 7.40 (d, J = 8.0 Hz, 2H), 7.32 (d, J = 8.5 Hz, 1H), and 7.19 (dd, J = 8.6, 2.6 Hz, 1H). nih.gov

Interactive Data Table: ¹H NMR Spectral Data

Compound Solvent Frequency (MHz) Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment Reference
4'-Methoxy-2-nitrobiphenylCDCl₃4007.80d8.01HAromatic H rsc.org
7.59t8.01HAromatic H rsc.org
7.43d8.02HAromatic H rsc.org
7.27-7.25m2HAromatic H rsc.org
3.85s3HMethoxy H rsc.org
4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenylCDCl₃4007.66d8.12HAromatic H nih.gov
7.45d2.61HAromatic H nih.gov
7.40d8.02HAromatic H nih.gov
7.32d8.51HAromatic H nih.gov
7.19dd8.6, 2.61HAromatic H nih.gov
3.92s3HMethoxy H nih.gov

¹³C NMR Spectral Analysis for Carbon Frameworks

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. In a derivative, 1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone, the carbon spectrum shows the ketone carbonyl carbon at a characteristic downfield shift of approximately 200–210 ppm. The carbons bearing the nitro and methoxy groups are found in the ranges of δ 140–150 ppm and δ 55–60 ppm, respectively. For 4-Methoxy-4'-nitro-1,1'-biphenyl, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 160.48, 147.22, 146.58, 131.09, 128.58, 127.08, 124.15, 114.63, and 55.44 ppm. semanticscholar.org Theoretical calculations on 4-Methoxy-4'-Nitrobiphenyl have shown good correlation with experimental ¹³C NMR chemical shifts. nih.gov

Interactive Data Table: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ ppm) Assignment Reference
1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone-~200-210Ketone Carbonyl
~140-150Nitro-substituted Carbon
~55-60Methoxy Carbon
4-Methoxy-4'-nitro-1,1'-biphenylCDCl₃160.48, 147.22, 146.58, 131.09, 128.58, 127.08, 124.15, 114.63, 55.44Aromatic and Methoxy Carbons semanticscholar.org

Correlation Spectroscopy and Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and to further confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. These techniques reveal correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC), providing a comprehensive picture of the molecular structure. While specific 2D NMR data for this compound is not detailed in the provided search results, these methods are standard for structural validation of such compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies of Vibrational Modes

FTIR spectroscopy probes the vibrational modes of a molecule, offering a "fingerprint" based on the absorption of infrared radiation by its chemical bonds. For a related compound, 1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone, the asymmetric stretching vibration of the nitro (NO₂) group is expected to appear around 1520 cm⁻¹. Studies on similar compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline have utilized FTIR spectroscopy in the region of 4000–500 cm⁻¹ to analyze their vibrational properties. tandfonline.com For 4-Methoxy-4'-Nitrobiphenyl, both FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of density functional theory (DFT) calculations. nih.gov This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational bands to specific bond stretches, bends, and torsions within the molecule.

Interactive Data Table: Characteristic FTIR Vibrational Frequencies

Compound Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanoneAsymmetric NO₂ stretch~1520

Mass Spectrometry Applications in Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of nitro compounds often involves the loss of the nitro group (NO₂) or related fragments. researchgate.net While specific mass spectrometry data for this compound was not found in the search results, it is a standard technique for the characterization of such organic molecules.

Single-Crystal X-ray Diffraction Analysis

In another related compound, 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl, the dihedral angles between the benzene (B151609) rings in the two independent molecules of the asymmetric unit are 44.30 (6)° and 48.50 (6)°. iucr.org The nitro group in this case is nearly coplanar with its benzene ring, with dihedral angles of 6.54 (13)° and 5.73 (10)°. iucr.org These examples highlight how subtle changes in substitution can influence the solid-state conformation of biphenyl (B1667301) derivatives.

Interactive Data Table: Crystallographic Data for 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 8.1956 (13) nih.gov
b (Å) 20.777 (3) nih.gov
c (Å) 7.9715 (12) nih.gov
β (°) 104.240 (2) nih.gov
V (ų) 1315.7 (3) nih.gov
Z 4 nih.gov
Dihedral Angle (Benzene Rings) 49.98 (9)° nih.gov
Dihedral Angle (Nitro Group - Benzene Ring) 66.85 (19)° nih.gov

Crystallographic Parameters and Space Group Determination

The determination of unit cell dimensions, crystal system, and space group is the foundational step in crystal structure analysis. For substituted nitrobiphenyls, these parameters are typically determined by single-crystal X-ray diffraction.

Although the specific crystal structure of this compound (C₁₃H₁₁NO₃) has not been detailed in the surveyed research, data from highly analogous compounds illustrate the expected crystallographic features. For instance, the derivative 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl crystallizes in a monoclinic system with the space group P2₁/c. nih.gov Another related compound, 4,4′-Dibromo-2-nitrobiphenyl , adopts an orthorhombic system with the space group Pbca. nih.gov The space group provides critical information about the symmetry elements present within the crystal lattice.

The crystallographic parameters for these related compounds are summarized below to provide context for the anticipated structural properties of this compound.

Interactive Table: Crystallographic Data for Compounds Related to this compound

Parameter 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl nih.gov 4,4′-Dibromo-2-nitrobiphenyl nih.gov
Formula C₁₄H₁₀F₃NO₃ C₁₂H₇Br₂NO₂
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pbca
a (Å) 8.1956 (13) 15.8761 (14)
b (Å) 20.777 (3) 7.4350 (7)
c (Å) 7.9715 (12) 20.7517 (13)
**α (°) ** 90 90
**β (°) ** 104.240 (2) 90
**γ (°) ** 90 90
**Volume (ų) ** 1315.7 (3) 2449.5 (4)
Z 4 8

Molecular Conformation and Dihedral Angles between Aromatic Rings

The molecular conformation of biphenyl derivatives is largely defined by the torsion or dihedral angle between the two aromatic rings. In the solid state, biphenyl itself is planar, but the presence of substituents, particularly at the ortho positions (positions 2, 2', 6, and 6'), introduces steric hindrance that forces the rings to adopt a twisted conformation.

For this compound, the nitro group at the 2-position creates significant steric strain, which is expected to result in a non-planar structure. The degree of this twist is a critical parameter influencing the compound's electronic and packing properties. Studies on analogous compounds confirm this twisted arrangement.

In 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl , the dihedral angle between the two benzene rings is 49.98(9)°. nih.gov

A similar derivative, 4,4′-Dibromo-2-nitrobiphenyl , displays a dihedral angle of 55.34(14)° between its phenyl rings. nih.gov

Research on 4,4′-dimethoxy-2-nitrobiphenyl reports a torsion angle of 57.4° about the central C-C bond. iucr.org

These values indicate that a significant twist between the phenyl rings is a characteristic feature of 2-nitrobiphenyl (B167123) systems. The nitro group itself is also typically twisted out of the plane of the benzene ring to which it is attached. In 4,4′-Dibromo-2-nitrobiphenyl, this angle is 26.8(2)°, while in 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, it is 66.85(19)°. nih.govnih.gov

Interactive Table: Dihedral Angles in 2-Nitrobiphenyl Derivatives

Compound Dihedral Angle Between Phenyl Rings (°) Dihedral Angle of Nitro Group (°) Source(s)
4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl 49.98 (9) 66.85 (19) nih.gov
4,4′-Dibromo-2-nitrobiphenyl 55.34 (14) 26.8 (2) nih.gov
4,4′-dimethoxy-2-nitrobiphenyl 57.4 Not Reported iucr.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is determined by a network of weak intermolecular interactions. These non-covalent forces dictate how individual molecules arrange themselves into a stable, three-dimensional lattice. In nitrobiphenyl derivatives, interactions involving the nitro group are particularly important.

The crystal structure of 4,4′-Dibromo-2-nitrobiphenyl is stabilized by intermolecular C–H···O hydrogen bonds involving the oxygen atoms of the nitro group, as well as C–H···Br interactions. nih.gov These interactions link the molecules into one-dimensional chains. nih.gov The formation of such supramolecular synthons, like chains and layers, is a common feature in the crystal engineering of nitroaromatic compounds. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. The two primary methods employed for such investigations are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. These methods, while different in their approach to the electron correlation problem, provide essential information about molecular structure and stability.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like 4-Methoxy-2-nitro-biphenyl, DFT calculations, often using hybrid functionals like B3LYP, would be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. These calculations can model the influence of the nitro group's electron-withdrawing nature on the aromatic rings. While specific data for this compound is not published, studies on analogous biphenyl (B1667301) derivatives routinely use DFT to achieve reliable results that correlate well with experimental data, such as that obtained from X-ray crystallography.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations and offers valuable qualitative insights, though it systematically neglects electron correlation, which can affect the accuracy of quantitative predictions. In the study of substituted biphenyls, HF methods, often used with basis sets like 6-31G(d), are utilized to compare structural parameters and electronic properties with results from DFT and experimental data. For instance, in studies of similar molecules like 4-Methoxy-4'-nitrobiphenyl, both HF and DFT methods have been used to investigate the equilibrium geometry and electronic structure.

Electronic Structure Analysis

The electronic character of this compound is of significant interest due to the competing electronic effects of its substituents. Computational analyses provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbitals (HOMO/LUMO) Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted ring, while the LUMO would be concentrated around the electron-deficient nitro-substituted ring. The energy gap would quantify the energy required for an electronic excitation within the molecule. Although a specific value for this compound is not available, studies on related nitrobiphenyl compounds show that the HOMO-LUMO gap is a critical parameter for understanding charge transfer interactions.

Table 1: Representative Frontier Orbital Energy Data for a Related Compound (4-Methoxy-4'-nitrobiphenyl) This table is for illustrative purposes based on a related isomer, as specific data for this compound is not available in the cited literature.

Computational Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
DFT/B3LYP/6-31G(d,p) Data Not Available Data Not Available Data Not Available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would show a region of significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, positive potential regions would be expected around the hydrogen atoms of the aromatic rings. This analysis helps in understanding intermolecular interactions and the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

Table 2: Key Chemical Compounds Mentioned

Compound Name
This compound

Theoretical Studies of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting the spectroscopic characteristics of this compound. Techniques such as Density Functional Theory (DFT) are commonly used to model its vibrational, electronic, and nuclear magnetic resonance spectra.

Calculated Vibrational Wavenumbers and Spectra

Theoretical vibrational analysis is performed to understand the molecular vibrations of this compound. These calculations can predict the infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. While specific computational studies detailing the calculated vibrational wavenumbers for this compound are not prevalent in the reviewed literature, the methodology typically involves geometry optimization of the molecule's ground state followed by a frequency calculation. These calculations help in the assignment of experimental vibrational bands to specific functional groups and types of molecular motion, such as stretching, bending, and torsional modes.

For comparison, experimental IR data has been reported, showing characteristic peaks for the functional groups present in the molecule.

Vibrational Mode AssignmentExperimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch3082, 3058
Aliphatic C-H Stretch (Methoxy)2970, 2923, 2837
C=C Aromatic Ring Stretch1612, 1519, 1472, 1457
Asymmetric NO₂ Stretch1530
Symmetric NO₂ Stretch1352
C-O-C Stretch (Methoxy)1243, 1034
C-N Stretch1181
C-H Bending1014, 998, 897, 828

Table 1: Experimental FT-IR peak assignments for this compound. uni-bayreuth.de These experimental values serve as a benchmark for which theoretical calculations would aim to correlate.

Predicted UV-Vis Absorption Characteristics

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of ultraviolet (UV) and visible light. These calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the biphenyl framework is expected to give rise to intramolecular charge-transfer (ICT) transitions. These transitions are crucial in determining the color and photophysical properties of the compound. While specific predicted λmax values for this molecule are not detailed in the available search results, the use of UV detection in HPLC analysis confirms its absorption in the UV range. Theoretical predictions would be essential to assign the observed electronic transitions, such as π→π* and n→π* transitions, within the aromatic system.

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculations provide a powerful complement to experimental data, aiding in the definitive assignment of resonances, especially for complex aromatic systems.

While the specific computed chemical shifts for this compound are not provided in the surveyed literature, the value of such computational predictions is explicitly recognized for cross-validating experimental NMR assignments. The table below presents the experimentally determined chemical shifts, which would be the target for theoretical correlation.

NucleusExperimental Chemical Shift (δ, ppm)Assignment
¹H-NMR (in CDCl₃)3.84 (s, 3H)-OCH₃
6.95 (HAA', 2H)Aromatic H
7.23 (HXX', 2H)Aromatic H
7.31 (d, 1H)Aromatic H
7.71 (dd, 1H), 7.95 (d, 1H)Aromatic H (protons near NO₂)
¹³C-NMR (in CDCl₃)55.9-OCH₃
114.9 (2C)Aromatic C
121.3Aromatic C
127.4Aromatic C
128.9Aromatic C
129.6 (2C)Aromatic C
135.3, 135.7, 144.7, 150.2Aromatic C (quaternary)
160.5Aromatic C (C-O)

Table 2: Experimental ¹H and ¹³C NMR chemical shifts for this compound. uni-bayreuth.de Theoretical calculations aim to reproduce these values to confirm structural assignments.

Nonlinear Optical (NLO) Properties Investigations

Biphenyl derivatives with electron donor and acceptor groups are often investigated for their potential nonlinear optical (NLO) properties. The intramolecular charge-transfer character, from the methoxy donor to the nitro acceptor across the biphenyl bridge in this compound, suggests it could exhibit a significant molecular hyperpolarizability (β), a key requirement for second-order NLO materials.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For biphenyl derivatives, this is particularly relevant for investigating potential interactions with biological targets like proteins or enzymes. nih.govresearchgate.net The compound this compound and its derivatives are of interest in medicinal chemistry, for instance, as potential inhibitors of targets like eukaryotic initiation factor 4E (eIF4E). google.com

While docking studies specifically for this compound are not detailed, research on structurally similar nitro-biphenyl compounds provides insight into potential interactions. nih.gov

Potential Binding Interactions:

Hydrogen Bonding: The nitro group, with its electronegative oxygen atoms, is capable of acting as a hydrogen bond acceptor. Docking studies on related dinitro-biphenyl compounds show the nitro group forming hydrogen bonds with amino acid residues such as Arginine (Arg) and Tyrosine (Tyr) in a protein's active site. nih.gov

π-π Interactions: The aromatic rings of the biphenyl core can engage in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). nih.gov

Hydrophobic and van der Waals Interactions: The biphenyl structure provides a significant hydrophobic surface that can form favorable van der Waals contacts with nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), and Alanine (Ala). nih.gov

π-Cation Interactions: The electron-rich π-system of the aromatic rings or the partial negative charge on the nitro group can interact favorably with positively charged residues like Lysine (Lys) or with metal cofactors. nih.gov

These computational docking studies are crucial in rational drug design, helping to predict the binding affinity and selectivity of potential drug candidates and guiding the synthesis of more potent and specific inhibitors.

Chemical Reactivity and Mechanistic Investigations

Influence of Aromatic Substituents on Reactivity

The reactivity of the aromatic rings in 4-methoxy-2-nitro-biphenyl is significantly influenced by the electronic properties of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) substituents. These groups exert opposing effects, creating a polarized system that directs the course of chemical reactions.

The methoxy group, located at the 4-position of one of the phenyl rings, is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. msu.edu It donates electron density to the aromatic ring primarily through a resonance effect, where the lone pairs on the oxygen atom can be delocalized into the π-system of the ring. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.

This activating influence is substantial; a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene (B151609). msu.edu The increased electron density is most pronounced at the positions ortho and para to the methoxy group. In the case of this compound, this effect strongly activates the 3- and 5-positions on the methoxy-bearing ring for electrophilic attack.

Conversely, the nitro group at the 2-position is a potent electron-withdrawing group and, consequently, a strong deactivator of the aromatic ring towards electrophilic substitution. msu.eduyoutube.com Its deactivating nature stems from both a strong inductive effect, due to the high electronegativity of the nitrogen and oxygen atoms, and a resonance effect, which pulls electron density out of the aromatic ring. youtube.com This effect can decrease the reactivity of the ring by a factor of roughly a million compared to benzene. msu.edu

The positive charge on the nitrogen atom in the nitro group significantly reduces the electron density of the attached phenyl ring, making it less attractive to incoming electrophiles. youtube.com This deactivation affects the entire ring but is most pronounced at the ortho and para positions relative to the nitro group. As a meta-director, it directs incoming electrophiles to the positions meta to itself. youtube.com

Electrophilic Aromatic Substitution Reactions

The combination of an activating and a deactivating group on the same molecule leads to complex regiochemical outcomes in electrophilic aromatic substitution reactions.

The directing effects of the methoxy and nitro groups are crucial in predicting the outcome of electrophilic substitution on this compound. The methoxy group directs incoming electrophiles to its ortho positions (positions 3 and 5), while the nitro group directs to its meta positions (positions 4 and 6). Since the methoxy group is a strong activator and the nitro group is a strong deactivator, electrophilic attack will preferentially occur on the activated ring.

The synthesis of this compound itself often involves the direct nitration of 4-methoxy-biphenyl. This reaction highlights the challenges of regioselectivity, as it can produce a mixture of isomers. The desired 2-nitro isomer is formed due to the ortho-directing effect of the methoxy group, but other regioisomers, such as the 3-nitro derivative, can also be formed. Reaction conditions, such as maintaining low temperatures (below 0°C), can be optimized to suppress the formation of byproducts and improve the regioselectivity for the ortho isomer.

One study involving the decomposition of N-nitroso-p-acetanisidide in nitrobenzene (B124822) produced both 4-methoxy-2'-nitrobiphenyl and 4-methoxy-4'-nitrobiphenyl, demonstrating that electrophilic attack can also occur on the second, unsubstituted ring under certain radical reaction conditions. oup.com

Regioselectivity in Electrophilic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceImpact on Reactivity
-OCH₃4Electron-DonatingOrtho, ParaActivating
-NO₂2Electron-WithdrawingMetaDeactivating

The mechanism for electrophilic aromatic substitution proceeds through a two-step pathway. msu.edu

Formation of the Arenium Ion : In the rate-determining first step, the electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. msu.eduvaia.com This step temporarily disrupts the aromaticity of the ring.

Deprotonation : In the second, faster step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the substituted product. msu.edu

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. acs.org The electron-donating methoxy group helps to stabilize the positive charge of the arenium ion, particularly when the electrophilic attack occurs at the ortho or para positions. In contrast, the electron-withdrawing nitro group destabilizes the carbocation intermediate. libretexts.org Therefore, the transition state leading to substitution on the methoxy-activated ring is lower in energy, making this pathway kinetically favored.

Nucleophilic Reactions and Transformations

While the electron-rich nature of the methoxy-substituted ring favors electrophilic reactions, the compound can also undergo nucleophilic reactions, primarily involving the functional groups.

One of the most common transformations is the reduction of the nitro group. This reaction can be achieved using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst, or chemical reductants like tin(II) chloride in an acidic medium. This process converts the electron-withdrawing nitro group into an electron-donating amino group (-NH₂), forming 4-methoxy-2-amino-biphenyl. smolecule.com This transformation dramatically alters the electronic properties and reactivity of the molecule, as the Hammett constant shifts from +0.78 for the -NO₂ group to -0.66 for the -NH₂ group. nih.gov

Additionally, nucleophilic aromatic substitution (SNAr) reactions are possible, where a nucleophile replaces a leaving group on the aromatic ring. Under specific, often harsh conditions, the methoxy group can be replaced by other nucleophiles. Studies on the related compound o-nitroanisole have shown that it can undergo photohydrolysis, where hydroxide (B78521) ions replace either the methoxy group or the nitro group, with the product ratio depending on the nucleophile concentration. cdnsciencepub.com

Common Nucleophilic Reactions and Transformations
Reaction TypeTarget GroupTypical ReagentsProduct
Nitro Group Reduction-NO₂H₂/Pd, SnCl₂/HCl4-Methoxy-2-amino-biphenyl
Nucleophilic Aromatic Substitution-OCH₃Strong nucleophiles (e.g., halides, amines)Substituted biphenyl (B1667301) derivatives

Reduction Pathways of the Nitro Group and Subsequent Reactivity

The nitro group of this compound is a key functional group that governs much of its chemical reactivity. Its reduction opens up synthetic pathways to various heterocyclic structures, most notably carbazoles. The transformation can proceed through simple reduction to the corresponding amine or via a reductive cyclization mechanism.

The primary reduction product of this compound is 4-Methoxy-2-amino-biphenyl. This transformation is typically achieved through standard chemical or catalytic reduction methods. Common reagents include tin(II) chloride in an acidic medium or catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. The resulting amino group significantly alters the electronic properties of the biphenyl system and serves as a versatile handle for further functionalization.

Table 1: General Methods for Nitro Group Reduction

Data compiled from references quickcompany.in.

A more direct and synthetically valuable pathway is the reductive cyclization of 2-nitrobiphenyls to form carbazoles, a reaction known as the Cadogan reaction. organicreactions.orgacs.org This process is particularly efficient when mediated by trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃). nih.govacs.org In this reaction, the triphenylphosphine acts as an oxygen scavenger, deoxygenating the nitro group to generate a highly reactive nitrene intermediate. This nitrene then undergoes a rapid intramolecular electrophilic insertion into a C-H bond of the adjacent aromatic ring to construct the five-membered pyrrole (B145914) ring of the carbazole (B46965) nucleus.

Research has shown that the efficiency of this cyclization is heavily dependent on the reaction temperature, with higher boiling solvents generally providing superior yields and shorter reaction times. acs.orgacs.org The use of triphenylphosphine is advantageous over other reagents like triethyl phosphite (B83602) as it avoids the formation of unwanted N-alkylated side products. acs.orgscite.ai For this compound, this reaction would yield 3-methoxycarbazole.

Table 2: Effect of Solvent and Temperature on Reductive Cyclization of 2-Nitrobiphenyl (B167123) with PPh₃

This table presents data for the unsubstituted 2-nitrobiphenyl as a model for the reactivity of its derivatives. Data sourced from reference acs.org.

While other methods for carbazole synthesis from 2-aminobiphenyls exist, such as palladium-catalyzed C-H activation/C-N bond formation, they have been reported to be less effective for substrates containing easily oxidizable groups, such as the methoxy group present in 4-Methoxy-2-amino-biphenyl. researchgate.net Therefore, the direct reductive cyclization from the nitro-precursor remains a robust and highly utilized strategy.

Compound Index

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in Complex Organic Molecule Synthesis

In the realm of synthetic chemistry, 4-Methoxy-2-nitro-biphenyl serves as a versatile intermediate, acting as a foundational building block for constructing more elaborate molecular architectures. Biphenyl (B1667301) derivatives, in general, are crucial structural motifs in a wide array of pharmacologically active compounds and functional materials.

Precursor for Advanced Biphenyl Derivatives

A primary application of this compound is its role as a precursor for advanced, fused-ring heterocyclic systems, most notably carbazoles. The synthesis of 2-Methoxy-9H-carbazole is a key downstream application. chemsrc.com This transformation is typically achieved through a reductive cyclization process. The nitro group of this compound is reduced, often using reagents like triphenylphosphine (B44618), to form a reactive nitrene intermediate which then undergoes an intramolecular C-H insertion to form the stable, fused carbazole (B46965) ring system. amazonaws.comacs.orgresearchgate.net This method is a practical and widely used strategy for accessing substituted carbazoles, which are themselves important in various fields.

Role in Multi-Step Synthesis Schemes

The utility of this compound extends to its role in multi-step synthesis pathways where its functional groups can be sequentially modified. The nitro group is particularly versatile; beyond its use in carbazole synthesis, it can be reduced to an amine. This resulting amino-methoxy-biphenyl can then serve as a substrate for a variety of subsequent reactions, such as diazotization or amide bond formation, allowing for the introduction of diverse functionalities.

The biphenyl scaffold itself is a key element in the synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals. nbinno.com The strategic placement of the methoxy (B1213986) and nitro groups on the biphenyl core in this compound allows chemists to direct further substitutions and build molecular complexity in a controlled manner. youtube.com

Model Compound for Fundamental Mechanistic Research

While not as extensively documented as some other isomers, the structure of this compound makes it a compelling subject for fundamental mechanistic research in physical organic chemistry. The substitution pattern, particularly the ortho-nitro group, imposes significant steric hindrance that forces a notable dihedral (twist) angle between the two phenyl rings. scispace.com

Studying the precise geometry of such molecules is crucial for understanding reactivity. For instance, detailed crystallographic analysis of the related isomer, 4-Methoxy-3-nitrobiphenyl, has provided exact measurements of its molecular structure, as shown in the table below. nih.gov This type of data is essential for computational modeling and for rationalizing the outcomes of chemical reactions. nih.gov Investigations into the structure of this compound and its radical anions, similar to studies on other substituted biphenyls, can provide deep insights into how substituents influence charge distribution and inter-ring electronic communication. acs.orgibs.re.kr

Table 1: Selected Crystallographic Data for the Related Isomer 4-Methoxy-3-nitrobiphenyl. nih.gov This data illustrates the type of structural information valuable for mechanistic studies.
ParameterValue
Molecular FormulaC13H11NO3
Crystal SystemOrthorhombic
Dihedral Angle Between Benzene (B151609) Rings36.69 (2)°
Nitro Group Orientation to Ring29.12 (14)°
Methoxy Group Orientation to Ring2.14 (12)°

Potential in Functional Materials Development

The electronic characteristics of this compound suggest its potential as a building block for advanced functional materials, particularly in the field of optics and electronics.

Candidates for Nonlinear Optical Materials

The structure of this compound is analogous to that of well-known "push-pull" chromophores, which are molecules designed to exhibit significant nonlinear optical (NLO) properties. nih.govillinois.eduacs.org In this molecule, the methoxy (-OCH3) group acts as an electron donor (the "push") while the nitro (-NO2) group serves as a strong electron acceptor (the "pull"), both connected through the conjugated π-electron system of the biphenyl core. This intramolecular charge-transfer character is a key prerequisite for high second-order NLO activity. illinois.edursc.org

Extensive research on the closely related compound, 4-methoxy-2-nitroaniline, has demonstrated its potential as an NLO material. rsc.orgnih.govresearchgate.net Studies on this aniline (B41778) derivative have explored its vibrational spectra, electronic absorption, and NLO properties through both experimental techniques, like Z-scan, and density functional theory (DFT) calculations. nih.govresearchgate.netresearchgate.net Given the similar push-pull electronic framework on a larger biphenyl π-system, this compound is a logical candidate for investigation in the search for new, high-performance NLO materials for applications in optical switching and signal processing. mdpi.comresearchgate.net

Table 2: Investigated Properties of the Analogous NLO Compound 4-Methoxy-2-nitroaniline (MONA). nih.govresearchgate.net
Property/TechniqueObservation/Application
Molecular StructurePush-pull system with donor (amino, methoxy) and acceptor (nitro) groups.
Spectroscopic AnalysisFT-Raman, IR, and UV-vis studies to correlate structure with NLO properties. nih.gov
NLO CharacterizationZ-scan technique used to measure third-order NLO properties. researchgate.net
Computational AnalysisDensity functional theory (DFT) used to explore NLO properties and charge transfer. nih.gov

Exploration in Other Advanced Materials

The utility of this compound as a precursor to carbazoles directly links it to the field of advanced electronic materials. Carbazole derivatives are prized for their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics. nbinno.comrsc.org These features make them essential components in Organic Light-Emitting Diodes (OLEDs), where they are used as host materials for phosphorescent emitters, as fluorescent emitters themselves, and in materials exhibiting thermally activated delayed fluorescence (TADF). nbinno.commdpi.comnih.govuran.ua The synthesis of functionalized carbazoles from precursors like this compound is therefore a critical step in the development of next-generation displays and solid-state lighting. nbinno.comrsc.org

Toxicological and Ecotoxicological Research Considerations

In Vitro and In Silico Assessment of Toxicity Related to Synthesis Components

Key synthesis components for 4-Methoxy-2-nitro-biphenyl include 4-methoxyphenylboronic acid and an ortho-nitro-substituted aryl halide, such as 1-bromo-2-nitrobenzene. mathnet.ru In vitro and in silico methods provide rapid and ethical means to predict the potential toxicity of these substances.

In vitro studies on compounds structurally similar to 4-methoxyphenylboronic acid have explored their cytotoxic effects. For example, some boronic acid derivatives have shown selective toxicity towards cancer cell lines. One study on a novel boron-based compound derived from quercetin (B1663063) and phenylboronic acid demonstrated significant cytotoxic effects against the MCF-7 cancerous cell line, while showing no toxic effect on a healthy cell line. researchgate.net Another study involving 2-formylphenylboronic and 3-chlorophenylboronic acid derivatives also revealed concentration-dependent cytotoxic effects on L929 fibroblast cell lines. researchgate.net While these studies are on related compounds, they highlight the biological activity of the boronic acid functional group.

In silico models, which use computational methods to predict toxicity, are valuable for screening chemicals. For 1-bromo-2-nitrobenzene, GHS hazard classifications indicate it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. fishersci.comnih.gov It is also suspected of causing damage to organs through prolonged or repeated exposure. fishersci.com Quantitative structure-activity relationship (QSAR) models, a type of in silico assessment, have been developed to predict the toxicity of nitrobenzene (B124822) derivatives. researchgate.netresearchgate.net These models establish a relationship between the chemical structure and the biological activity of the compounds.

The following interactive table summarizes the available toxicity data for the key synthesis components of this compound.

Compound NameCAS NumberToxicity Data TypeFindingReference
4-Methoxyphenylboronic acid 5720-07-0Acute Toxicity (mouse, intravenous)LD50: 200 mg/kg chemsrc.com
IrritationMay cause respiratory and serious eye irritation. chemicalbook.com
1-Bromo-2-nitrobenzene 577-19-5Acute Toxicity (oral, dermal, inhalation)Harmful (Category 4) fishersci.com
IrritationCauses skin and serious eye irritation. fishersci.com
Specific Target Organ ToxicityMay cause respiratory irritation (single exposure); May cause damage to liver, respiratory system, blood, reproductive system, and endocrine system (repeated exposure). fishersci.com

Environmental Fate and Transformation Product Research

Once released into the environment, the fate of this compound is governed by various physical, chemical, and biological processes. Research into related nitroaromatic compounds provides insights into its likely degradation pathways, persistence, and bioavailability.

Nitroaromatic compounds are generally considered resistant to environmental degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microorganisms. asm.orgnih.gov However, various microorganisms have evolved pathways to metabolize these compounds. asm.orgnih.gov The degradation can occur under both aerobic and anaerobic conditions.

Common microbial degradation strategies for nitroaromatics include:

Reductive Pathways : The most common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobiphenyl can be more amenable to further degradation. researchgate.net However, these aromatic amine intermediates can sometimes be carcinogenic. asm.org

Oxidative Pathways : Some bacteria can initiate degradation by adding one or two hydroxyl groups to the aromatic ring, catalyzed by dioxygenase or monooxygenase enzymes. This can lead to the removal of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.govcswab.org

Photodegradation : In the atmosphere and surface waters, nitroaromatic compounds can be transformed through photochemical reactions. nih.gov

Studies on the bacterial degradation of 4-nitrobiphenyl (B1678912) have shown that it can be metabolized through pathways involving hydroxylation of the aromatic rings. tandfonline.com Intermediates such as 2,3-dihydro-2,3-dihydroxy-4'-nitrobiphenyl and 3,4-dihydroxy-4'-nitrobiphenyl have been identified, indicating an oxidative degradation mechanism. tandfonline.com It is plausible that this compound could undergo similar transformations.

The persistence of nitroaromatic compounds in the environment is a significant concern. tandfonline.com Their tendency to sorb to soil and sediment particles can decrease their bioavailability to microorganisms, slowing down their degradation and leading to long-term contamination. tandfonline.comnih.govhnu.edu.cn

The bioavailability of these compounds is influenced by several factors:

Sorption : Nitroaromatics can bind to organic matter and clay minerals in soil and sediment. This sequestration can reduce their concentration in the aqueous phase, making them less available for microbial uptake and degradation. nih.govhnu.edu.cn The strength of this binding can increase over time in a process known as aging. hnu.edu.cn

Chemical Properties : The solubility and partitioning coefficients (like the octanol-water partition coefficient, log Pow) of the specific compound affect its distribution in different environmental compartments. For instance, 4-nitrobiphenyl has a log Pow of 3.77, indicating a tendency to partition into organic phases. inchem.org

Environmental Conditions : Factors such as pH, temperature, and the presence of other organic matter can influence the sorption and desorption processes, thereby affecting bioavailability. nih.gov

Q & A

Basic Question: What are the recommended synthetic routes for 4-Methoxy-2-nitro-biphenyl, and how can reaction efficiency be monitored?

Methodological Answer:
A common approach involves nitration of a pre-functionalized biphenyl derivative. For example:

Friedel-Crafts Alkylation : Introduce the methoxy group to biphenyl using methoxy-containing reagents and Lewis acid catalysts like AlCl₃ .

Nitration : Subsequent nitration at the ortho position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

Reduction (if needed) : Reduce undesired nitro intermediates using sodium borohydride or catalytic hydrogenation (Pd/C, H₂) .
Monitoring : Track reaction progress via TLC, HPLC (retention time matching), and in-situ FTIR to detect nitro group formation (asymmetric NO₂ stretching at ~1520 cm⁻¹).

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times with standards .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃, δ ~3.8 ppm) and nitro (-NO₂, deshielded aromatic protons) groups.
    • MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (SHELXL for small-molecule structures) .

Advanced Question: What strategies are effective in resolving contradictory spectroscopic or crystallographic data for this compound derivatives?

Methodological Answer:
Address discrepancies through:

Iterative Refinement : Re-analyze crystallographic data using SHELXL with alternate constraints (e.g., thermal parameters, occupancy ratios) .

Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).

Contamination Checks : Perform elemental analysis (C, H, N) and DSC to detect polymorphic impurities.

Peer Review : Engage in collaborative data interpretation, as emphasized in toxicological assessments of biphenyl derivatives .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during methoxy or nitro group functionalization?

Methodological Answer:
Optimize via:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nitration to enhance solubility and regioselectivity.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts reactions; AlCl₃ may improve methoxy group stability .
  • Temperature Gradients : Perform nitration at sub-ambient temperatures (0–5°C) to suppress di-nitration.
  • In-line Analytics : Use ReactIR to monitor intermediate formation and adjust reagent stoichiometry dynamically.

Advanced Question: What computational methods support the electronic and structural analysis of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., nitro group electron-withdrawing behavior on aromatic rings).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and crystallization behavior.
  • SHELX Integration : Refine X-ray data with SHELXL for accurate bond-length/angle comparisons to computational models .
  • Docking Studies : Explore potential biological interactions (e.g., enzyme binding) if the compound is used in medicinal chemistry.

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential nitro compound toxicity .
  • Storage : Keep in amber glass bottles at 4°C under inert atmosphere (N₂/Ar) to prevent photodegradation.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.

Advanced Question: How can this compound be employed as an intermediate in synthesizing complex heterocyclic systems?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : React with amines or thiols to replace nitro groups, forming azoles or thioethers.
  • Cyclization Reactions : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to append aryl groups, enabling access to biphenyl-based macrocycles .
  • Reductive Amination : Convert nitro to amine groups for subsequent Schiff base formation, useful in ligand design .

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4-Methoxy-2-nitro-biphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.